4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine
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Overview
Description
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and three methyl groups
Preparation Methods
The synthesis of 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine can be achieved through several routes. One common method involves the nucleophilic aromatic substitution of a suitable pyridine derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group, potentially converting it to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to interact with biological molecules. For instance, the oxo group may participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine include other substituted pyridines and oxo-pyridines. For example:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another chlorinated heterocycle with different substituents and applications.
4-Chloro-2-nitropyridine: A compound with a nitro group instead of methyl groups, leading to different reactivity and applications.
Properties
CAS No. |
879133-16-1 |
---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-chloro-2,3,6-trimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-8(9)6(2)7(3)10(5)11/h4H,1-3H3 |
InChI Key |
UXWDZLARNQBNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=[N+]1[O-])C)C)Cl |
Origin of Product |
United States |
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